In Vivo Antihypertensive Potency: R-(-)-Manidipine Lacks Antihypertensive Effect in Spontaneously Hypertensive Rats
In an in vivo study using spontaneously hypertensive rats (SHR), the antihypertensive effect was equivalent between the racemic manidipine hydrochloride group and the S-manidipine hydrochloride group. However, R-manidipine hydrochloride did not have any antihypertensive effect [1]. This confirms that the therapeutic activity of the racemic drug is driven exclusively by the S-enantiomer.
| Evidence Dimension | Antihypertensive effect (change in blood pressure) |
|---|---|
| Target Compound Data | No antihypertensive effect |
| Comparator Or Baseline | S-Manidipine hydrochloride and racemic Manidipine hydrochloride (Equivalent antihypertensive effect observed for both) |
| Quantified Difference | S-enantiomer and racemic mixture are active; R-enantiomer is inactive |
| Conditions | Spontaneously hypertensive rats (SHR) model; monitored via implantable physiological signal remote sensing pressure monitoring system (DSI) |
Why This Matters
This data is fundamental for researchers designing in vivo studies, as it proves that using R-(-)-manidipine will not recapitulate the therapeutic effects of the racemic drug, making it essential as a negative control or for studying enantiomer-specific effects.
- [1] Liu, X.; et al. Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Chinese Pharmaceutical Journal 2018. WPRIM ID: wpr-858316. View Source
